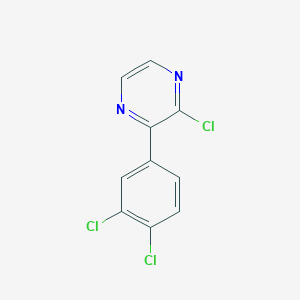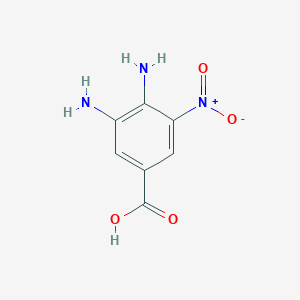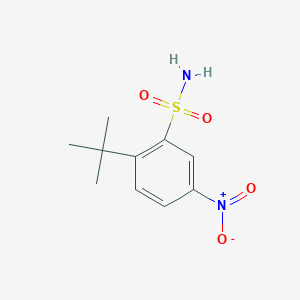
Ethyl 2-acetyl-2-nonenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its molecular formula (C_{13}H_{22}O_3). This compound is known for its unique structure, which includes an ethyl ester group attached to a nonenoate backbone with an acetyl substitution at the second position. Esters like this compound are often found in nature and are known for their pleasant odors, making them valuable in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-2-nonenoate can be synthesized through various organic reactions. One common method involves the esterification of 2-acetyl-2-nonenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. Additionally, the use of solid acid catalysts can be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-acetyl-2-nonenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 2-acetyl-2-nonenoic acid.
Reduction: Formation of 2-acetyl-2-nonenol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetyl-2-nonenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industries due to its pleasant odor.
Mécanisme D'action
The mechanism by which Ethyl 2-acetyl-2-nonenoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to various biochemical responses. For instance, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Ethyl 2-nonenoate: Similar structure but lacks the acetyl group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl 2-acetyl-2-nonenoate: Similar structure but with a methyl ester group instead of ethyl.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and an acetyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are desired.
Propriétés
Numéro CAS |
64354-14-9 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
ethyl (E)-2-acetylnon-2-enoate |
InChI |
InChI=1S/C13H22O3/c1-4-6-7-8-9-10-12(11(3)14)13(15)16-5-2/h10H,4-9H2,1-3H3/b12-10+ |
Clé InChI |
KZQPCBQSLCLWQU-ZRDIBKRKSA-N |
SMILES isomérique |
CCCCCC/C=C(\C(=O)C)/C(=O)OCC |
SMILES canonique |
CCCCCCC=C(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitro-3-(trifluoromethyl)-N-(4-[[tris(propan-2-yl)silyl]oxy]phenyl)aniline](/img/structure/B8290266.png)
![1-butyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B8290274.png)
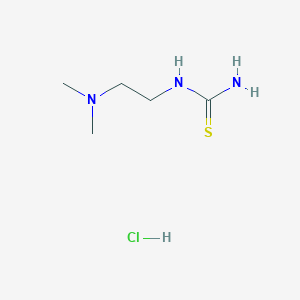
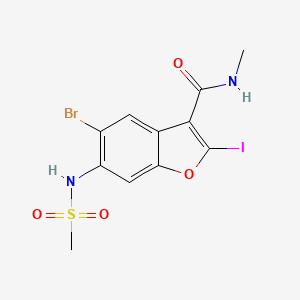
![5,7-Dichloro-6-(2-fluorophenyl)-imidazo[1,2-a]pyrimidine](/img/structure/B8290310.png)
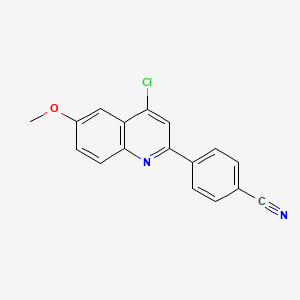
![(1R,5R)-7,7-Dimethyl-3-methylenebicyclo[3.1.1]heptan-2-one](/img/structure/B8290323.png)
![Ethanone, 2,2,2-trifluoro-1-[4-(1-piperazinyl)phenyl]-](/img/structure/B8290332.png)
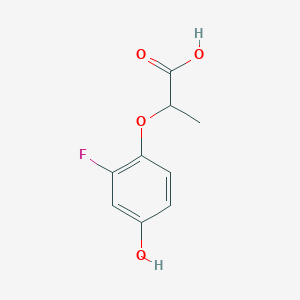
![n-[4-(6-Methoxy-3,4-dihydro-1h-isoquinolin-2-yl)-2,6-dimethyl-phenyl]-3,3-dimethylbutanamide](/img/structure/B8290352.png)
![11-(3-Dimethylaminopropylidene)-2-(2-hydroxyethyl)-6,11-dihydrodibenz[b,e]oxepin](/img/structure/B8290364.png)
